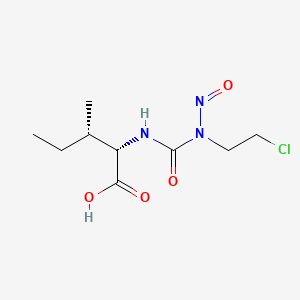
Isoleucine, N-((2-chloroethyl)nitrosocarbamoyl)-, L-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isoleucine, N-((2-chloroethyl)nitrosocarbamoyl)-, L- is a compound that belongs to the class of N-(2-chloroethyl)-N-nitrosoureas. These compounds are known for their wide range of activities, particularly in the field of cancer treatment. They are used in critical cases of brain tumors and leukemia due to their high toxicity and effectiveness .
Vorbereitungsmethoden
The synthesis of Isoleucine, N-((2-chloroethyl)nitrosocarbamoyl)-, L- involves the reaction of L-isoleucine with 2-chloroethyl isocyanate and nitrosyl chloride. The reaction conditions typically include an inert atmosphere and low temperatures to prevent decomposition of the reactive intermediates. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
Isoleucine, N-((2-chloroethyl)nitrosocarbamoyl)-, L- undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of various oxidized products, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Wissenschaftliche Forschungsanwendungen
Isoleucine, N-((2-chloroethyl)nitrosocarbamoyl)-, L- has several scientific research applications:
Wirkmechanismus
The mechanism of action of Isoleucine, N-((2-chloroethyl)nitrosocarbamoyl)-, L- involves the generation of isocyanates and chloroethyl carbocations. These reactive intermediates can form DNA adducts, leading to DNA damage and cell death. The compound also releases nitric oxide, which can further enhance its cytotoxic effects. The molecular targets include DNA and various cellular enzymes involved in DNA repair and replication .
Vergleich Mit ähnlichen Verbindungen
Isoleucine, N-((2-chloroethyl)nitrosocarbamoyl)-, L- is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include:
Carmustine (BCNU): Used in the treatment of brain tumors and multiple myeloma.
Lomustine: Another nitrosourea used in cancer treatment.
Fotemustine and Nimustine: Newer drugs in the same category under clinical trials
Eigenschaften
CAS-Nummer |
80687-30-5 |
|---|---|
Molekularformel |
C9H16ClN3O4 |
Molekulargewicht |
265.69 g/mol |
IUPAC-Name |
(2S,3S)-2-[[2-chloroethyl(nitroso)carbamoyl]amino]-3-methylpentanoic acid |
InChI |
InChI=1S/C9H16ClN3O4/c1-3-6(2)7(8(14)15)11-9(16)13(12-17)5-4-10/h6-7H,3-5H2,1-2H3,(H,11,16)(H,14,15)/t6-,7-/m0/s1 |
InChI-Schlüssel |
PHIBXHJLLMCJFU-BQBZGAKWSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)N(CCCl)N=O |
Kanonische SMILES |
CCC(C)C(C(=O)O)NC(=O)N(CCCl)N=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


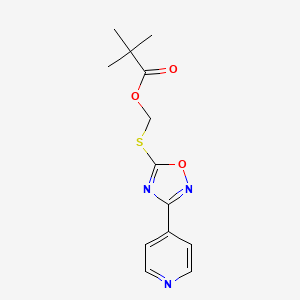
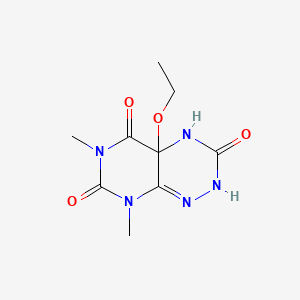
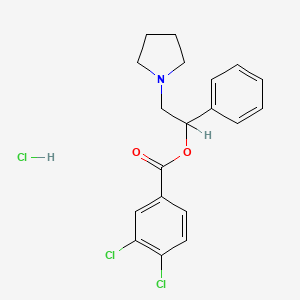
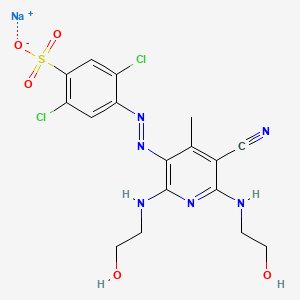
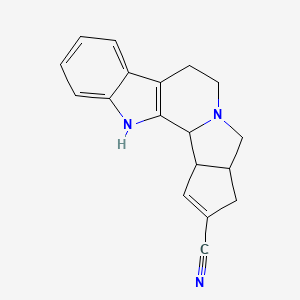
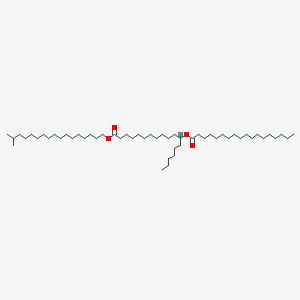
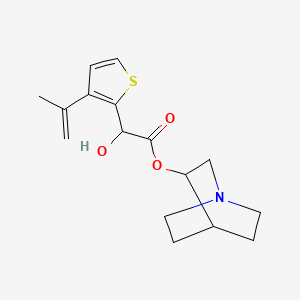
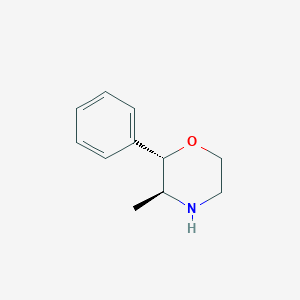
![3-[[(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-52-(6-aminohexylcarbamoyl)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaen-48-yl]methylamino]propyl-decyl-dimethylazanium](/img/structure/B12780362.png)
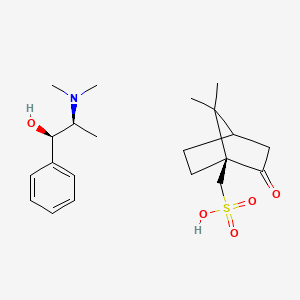
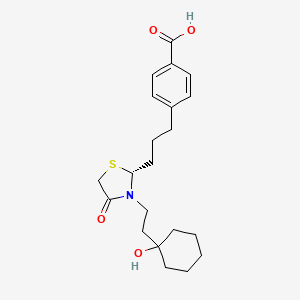
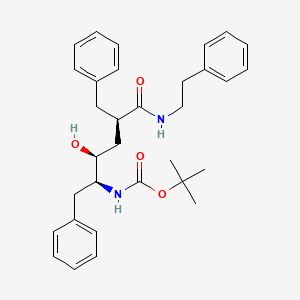
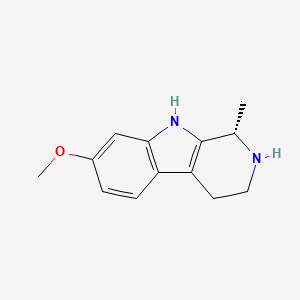
![methyl (2S,3S,4S,5R,6R)-6-[(2R,4R,5R,6R)-4-acetyloxy-6-[(2R,3S,4S,5R,6R)-5-acetyloxy-6-[(2R,3S,4R,5R,6S)-2-(acetyloxymethyl)-6-methoxy-4-phenylmethoxy-5-(phenylmethoxycarbonylamino)oxan-3-yl]oxy-2-methoxycarbonyl-4-phenylmethoxyoxan-3-yl]oxy-2-(acetyloxymethyl)-5-azidooxan-3-yl]oxy-3-[(2R,3R,4R,5S,6R)-6-(acetyloxymethyl)-3-azido-4,5-bis(phenylmethoxy)oxan-2-yl]oxy-4,5-bis(phenylmethoxy)oxane-2-carboxylate](/img/structure/B12780387.png)
